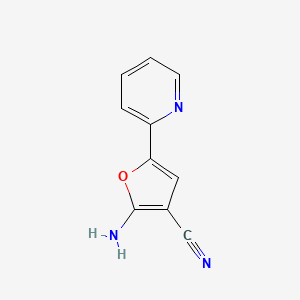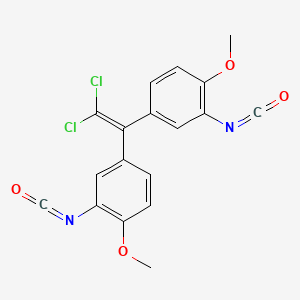
5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of an amino group, a morpholine ring, a phenyl group, and a carbonitrile group attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Addition of the Morpholine Ring: The morpholine ring can be added through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Incorporation of the Amino Group: The amino group can be introduced through a reductive amination reaction.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine: A compound with a similar morpholine ring and potential biological activities.
1,3,4-Oxadiazole Derivatives: Compounds with a five-membered heterocyclic ring containing nitrogen and oxygen atoms, known for their antimicrobial properties.
Pyrimidines: A family of six-membered heterocyclic compounds that include nucleic acid constituents and have various biological activities.
Uniqueness
5-Amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is unique due to its combination of functional groups and the naphthyridine core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
922522-97-2 |
|---|---|
Molecular Formula |
C19H17N5O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-amino-7-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C19H17N5O/c20-12-15-17-14(6-7-16(22-17)13-4-2-1-3-5-13)18(21)23-19(15)24-8-10-25-11-9-24/h1-7H,8-11H2,(H2,21,23) |
InChI Key |
IEQDYKKJLNGIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=C(C=CC(=N3)C4=CC=CC=C4)C(=N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)

![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)




![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
